molecular formula C9H9N3O2 B3058682 N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide CAS No. 91085-68-6

N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide

Cat. No.: B3058682
CAS No.: 91085-68-6
M. Wt: 191.19 g/mol
InChI Key: BTIJJZBDTRBBBF-UHFFFAOYSA-N
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Description

N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with an acetamide group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of o-phenylenediamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The purification steps may include techniques like distillation, crystallization, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide
  • 5-acetylacetamino benzoimidazolone

Uniqueness

N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its acetamide group and benzimidazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJJZBDTRBBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343646
Record name ST51006266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91085-68-6
Record name ST51006266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide
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N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide
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N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide
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N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide
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N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide
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N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide

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